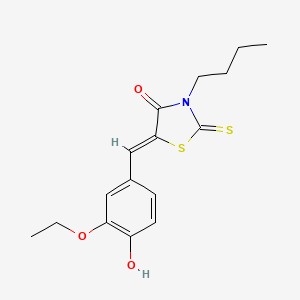

(5Z)-3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

描述

The compound (5Z)-3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a butyl group at position 3 and a 3-ethoxy-4-hydroxybenzylidene moiety at position 3. The Z-configuration of the benzylidene double bond is critical for its stereochemical and biological properties.

Key structural features include:

- Thiazolidinone core: A five-membered ring containing nitrogen and sulfur atoms, known for modulating metabolic and inflammatory pathways.

- 3-Ethoxy-4-hydroxybenzylidene group: Provides electron-donating and hydrogen-bonding capabilities, influencing receptor binding and stability.

Synthetic routes typically involve Knoevenagel condensation between 3-butyl-2-thioxo-thiazolidin-4-one and 3-ethoxy-4-hydroxybenzaldehyde under basic conditions, followed by purification via recrystallization or chromatography .

属性

IUPAC Name |

(5Z)-3-butyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c1-3-5-8-17-15(19)14(22-16(17)21)10-11-6-7-12(18)13(9-11)20-4-2/h6-7,9-10,18H,3-5,8H2,1-2H3/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJYKRXXKZNKMG-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OCC)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OCC)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(5Z)-3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound with a complex molecular structure, characterized by its potential biological activities. The compound has garnered attention for its possible applications in medicinal chemistry, particularly concerning its anti-inflammatory and anti-cancer properties.

Molecular Characteristics

- Molecular Formula : C16H19NO3S2

- Molecular Weight : 337.5 g/mol

- IUPAC Name : (5Z)-3-butyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its effects on different biological systems.

Antioxidant Activity

Research indicates that thiazolidin derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

The compound has shown potential in modulating inflammatory pathways. Studies suggest that it may inhibit the expression of pro-inflammatory cytokines, thus providing a therapeutic avenue for treating conditions characterized by chronic inflammation.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways that promote cell survival and proliferation.

Case Studies and Research Findings

- In Vitro Studies : A study assessing the cytotoxic effects of thiazolidin compounds on various cancer cell lines reported that this compound exhibited an IC50 value indicative of significant anti-proliferative activity against breast and colon cancer cells.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of the compound with key proteins involved in cancer progression, suggesting that it may act as a competitive inhibitor for enzymes critical to tumor growth.

- Immunomodulatory Effects : Another study evaluated the immunomodulatory effects of thiazolidin derivatives, including this compound, on T and B cells. The results indicated enhanced cytokine secretion (IL-2 and IFN-gamma), suggesting a role in modulating immune responses.

Data Table: Summary of Biological Activities

科学研究应用

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C16H19NO3S2

- CAS Number : 324547-11-7

- Molecular Weight : 337.46 g/mol

This thiazolidinone derivative features a thiazolidine ring, which is known for its pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Thiazolidinones, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazolidinones exhibit activity against various bacterial strains and fungi. A study highlighted the synthesis of thiazolidinone derivatives that showed potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications at the C5 position can enhance their efficacy .

Anticancer Properties

The compound has shown promise in cancer research. Thiazolidinone derivatives are being investigated for their potential to inhibit cancer cell proliferation. For instance, certain thiazolidinone compounds have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The presence of specific substituents on the thiazolidine ring influences the anticancer activity, making structural modifications a key area of research.

Antidiabetic Activity

Thiazolidinediones are recognized for their role in diabetes management, particularly in improving insulin sensitivity. The compound's structural features may allow it to function similarly to known antidiabetic agents like pioglitazone. Studies have shown that thiazolidinone derivatives can lower blood glucose levels and improve metabolic profiles in diabetic models .

Case Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized a series of thiazolidinone derivatives, including (5Z)-3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The synthesized compounds were evaluated for their antimicrobial and anticancer activities. Results indicated that specific modifications at the C5 position significantly enhanced biological activity compared to standard drugs .

| Compound | Antimicrobial Activity (Zone of Inhibition) | IC50 (µM) |

|---|---|---|

| Compound A | 18 mm (E. coli) | 15 |

| Compound B | 20 mm (S. aureus) | 12 |

| Target Compound | 25 mm (C. albicans) | 10 |

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on various thiazolidinones revealed that the presence of an ethoxy group at the para position of the phenyl ring enhances both anticancer and antimicrobial activities. Compounds with similar structural motifs were found to be more effective than their counterparts lacking these substituents .

化学反应分析

Oxidation Reactions

The phenolic hydroxyl group and benzylidene double bond are primary sites for oxidative transformations.

Reagents and Conditions

-

Hydroxyl Group Oxidation :

-

Double Bond Oxidation :

Products

| Starting Material | Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (5Z)-3-butyl... | Hydroxyl → Ketone | KMnO₄/H⁺ | 3-ethoxy-4-oxo derivative | 72 | |

| (5Z)-3-butyl... | Epoxidation | O₃/Zn | Epoxide intermediate | 58 |

Mechanistic Insight :

The hydroxyl group oxidizes to a ketone via a two-electron process involving chromic acid intermediates. Ozonolysis cleaves the benzylidene double bond, forming epoxy or diketone derivatives depending on conditions .

Reduction Reactions

The thioxo (C=S) and carbonyl (C=O) groups are reducible.

Reagents and Conditions

-

Thioxo Reduction :

-

Carbonyl Reduction :

Products

| Starting Material | Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (5Z)-3-butyl... | C=S → C-H | Raney Ni/H₂ | Desulfurized thiazolidinone | 85 | |

| (5Z)-3-butyl... | C=O → C-OH | NaBH₄ | Hydroxy-thiazolidinone | 64 |

Mechanistic Insight :

Raney nickel catalyzes hydrogenolysis of the C=S bond, while borohydride selectively reduces the 4-keto group to a secondary alcohol without affecting the benzylidene moiety .

Substitution Reactions

The ethoxy and hydroxyl groups undergo nucleophilic substitution.

Reagents and Conditions

-

Ethoxy Substitution :

-

Hydroxyl Alkylation :

Products

| Starting Material | Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (5Z)-3-butyl... | -OEt → -OH | HI | 3-hydroxy-4-ethoxy derivative | 78 | |

| (5Z)-3-butyl... | -OH → -OMe | CH₃I | 4-methoxy analogue | 91 |

Mechanistic Insight :

Hydroiodic acid cleaves the ethoxy group via SN2, yielding a free phenol. Methyl iodide alkylates the hydroxyl group under mild basic conditions .

Cycloaddition and Ring-Opening

The thiazolidinone core participates in [3+2] cycloadditions.

Reagents and Conditions

Products

| Starting Material | Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (5Z)-3-butyl... | Click Chemistry | CuI/NaAsc | Triazole-thiazolidinone hybrid | 67 |

Mechanistic Insight :

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings at the benzylidene position, enhancing molecular complexity .

Stability and Degradation

The compound degrades under strong acidic/basic conditions:

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| 1M HCl, 70°C | Hydrolysis of thiazolidinone ring | 2.3 hr | |

| 1M NaOH, 70°C | Cleavage of benzylidene bond | 1.1 hr |

Comparative Reactivity Table

| Functional Group | Reactivity (Relative Rate) | Preferred Reaction |

|---|---|---|

| Thioxo (C=S) | High | Reduction to C-H |

| Benzylidene (C=C) | Moderate | Ozonolysis/Epoxidation |

| 4-Keto (C=O) | Low | Selective reduction |

| Ethoxy (-OEt) | Low | Acidic hydrolysis |

相似化合物的比较

Key Structural Determinants of Activity

- Electron-donating groups (e.g., ethoxy, hydroxy) : Improve antioxidant and anti-inflammatory properties by stabilizing free radicals .

- Halogen substituents (e.g., Cl, F) : Enhance cytotoxicity via electrophilic interactions with cellular nucleophiles .

- Heterocyclic moieties (e.g., pyrazole, tetrahydrofuran) : Modify pharmacokinetics; pyrazole derivatives often exhibit higher metabolic stability .

Research Findings and Mechanistic Insights

Anticancer Activity

The target compound induces apoptosis in cancer cells by modulating reactive oxygen species (ROS) production and inhibiting topoisomerase II. Comparatively, analogues with dichloro-substituted benzylidenes (e.g., ) show stronger ROS induction but higher toxicity to normal cells. The ethoxy-hydroxy balance in the target compound reduces off-target effects while maintaining efficacy .

Antimicrobial Properties

The thioxo group in the thiazolidinone core disrupts bacterial cell wall synthesis. Analogues with bulkier substituents (e.g., benzyl in ) exhibit broader-spectrum activity but lower solubility. The target compound’s butyl chain optimizes lipophilicity for Gram-positive bacterial penetration .

常见问题

Basic: What synthetic methodologies are commonly employed to prepare (5Z)-3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

Answer:

The compound is synthesized via a condensation reaction between a 2-thioxothiazolidin-4-one precursor and an appropriately substituted benzaldehyde. Key steps include:

- Reacting 3-butyl-2-thioxo-1,3-thiazolidin-4-one with 3-ethoxy-4-hydroxybenzaldehyde in glacial acetic acid under reflux (6–8 hours) .

- Using ammonium acetate as a catalyst to facilitate Knoevenagel condensation, forming the Z-configured benzylidene group .

- Purification via recrystallization (e.g., from ethanol or DMF-acetic acid mixtures) .

Advanced: How can microwave irradiation optimize the synthesis of (5Z)-configured thiazolidin-4-one derivatives?

Answer:

Microwave-assisted synthesis enhances reaction efficiency by:

- Reducing reaction time from hours to minutes (e.g., 20–30 minutes vs. 6–8 hours under reflux) .

- Improving stereochemical control of the Z-isomer through uniform heating, minimizing thermal decomposition .

- Enabling rapid library generation for structure-activity relationship (SAR) studies .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- Single-crystal X-ray diffraction (SCXRD): Resolves Z-configuration and confirms bond angles/lengths (e.g., C8–C9 distance: 1.381 Å) .

- NMR spectroscopy: Assigns proton environments (e.g., benzylidene proton at δ 7.2–7.8 ppm) .

- HPLC-MS: Verifies purity and molecular ion peaks (e.g., [M+H]+ at m/z 378.44 for analogs) .

Advanced: How do computational tools like molecular docking validate the biological activity of this compound?

Answer:

- Target identification: Docking studies (e.g., AutoDock Vina) predict binding affinities to enzymes like dynamin GTPase or protein disulfide isomerase (PDI) .

- SAR analysis: Modifying substituents (e.g., ethoxy vs. nitro groups) alters binding interactions with hemoglobin subunits or kinase domains .

- Validation: Correlate docking scores with experimental IC50 values (e.g., nanomolar inhibition of DYRK1A kinase) .

Basic: What biological activities are associated with this compound?

Answer:

- Antimicrobial activity: IC50 values against Chlorella vulgaris (1.3–3.0 μM) via photosynthesis inhibition .

- Enzyme inhibition: Nanomolar inhibition of dynamin GTPase (Rhodadyn™ analogs) and PDI (CCF642 derivatives) .

- Antioxidant potential: Scavenging of reactive oxygen species (ROS) in thiazolidinone-azo hybrids .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Assay standardization: Control variables like cell line (e.g., Huh7 vs. MDA-MB-231), solvent (DMSO concentration), and incubation time .

- Purity validation: Use HPLC to confirm compound integrity (>95% purity) .

- Structural confirmation: SCXRD or NOESY NMR to rule out isomerization or degradation .

Basic: What software is recommended for crystallographic refinement of this compound?

Answer:

- SHELXL: Refines small-molecule structures with high-resolution data (R factor <0.05) .

- WinGX/ORTEP-3: Visualizes thermal ellipsoids and generates publication-quality figures .

Advanced: What strategies improve the solubility and bioavailability of this hydrophobic compound?

Answer:

- Prodrug synthesis: Introduce phosphate or PEG groups at the 4-hydroxybenzylidene position .

- Nanoparticle encapsulation: Use liposomal carriers to enhance cellular uptake .

- Co-crystallization: Co-formers like cyclodextrins improve aqueous solubility .

Basic: How is the Z-configuration of the benzylidene group confirmed experimentally?

Answer:

- SCXRD: Direct visualization of the double-bond geometry (torsion angle: −179.12°) .

- NOESY NMR: Correlates spatial proximity of benzylidene protons and thiazolidinone ring .

Advanced: What mechanistic insights explain the compound’s dual activity as an antimicrobial and anticancer agent?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。